molecular formula C20H18N2O4S B2958991 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 391221-42-4

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2958991
M. Wt: 382.43
InChI Key: PHJOGTSZVXWIKK-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are often found in various pharmaceuticals and they have diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an acetyl group, a phenyl group, two methoxy groups, and a benzamide group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the specific reagents used. The thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The acetyl and benzamide groups could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted, such as its solubility in organic solvents, due to the presence of the aromatic rings and the polar amide group .

Scientific Research Applications

Synthesis and Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a compound of interest due to its structural similarities with various pharmacologically active compounds. While direct studies on this specific compound are limited, research on structurally related compounds provides insights into potential applications in drug discovery and development.

  • Anti-HIV Activity : Compounds structurally related to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide, such as N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides, have been synthesized and evaluated for their anti-human immunodeficiency virus type 1 (anti-HIV-1) and cytotoxic activities. These studies demonstrate the potential of thiazole derivatives in developing new anti-HIV agents (Aslam et al., 2014).

  • Antimicrobial Screening : Research on 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring indicates significant antimicrobial properties. These derivatives were screened for antibacterial and antifungal activities, showcasing the potential of thiazole-containing compounds in addressing microbial diseases (Desai, Rajpara, & Joshi, 2013).

  • Antitumor Activity : A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, including thiazoles, revealed considerable anticancer activity against various cancer cell lines. This underscores the relevance of thiazole derivatives in cancer research and their potential role in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

  • Photo-degradation Studies : The study of photo-degradation behavior in thiazole-containing compounds has significant implications for understanding the stability and shelf-life of potential pharmaceuticals. Research indicates specific pathways for degradation and the role of substituents in determining the stability of thiazole compounds under light exposure (Wu, Hong, & Vogt, 2007).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion.

Future Directions

The future research directions for this compound would likely involve exploring its potential biological activities. Given the known activities of many thiazole-containing compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12(23)18-17(13-7-5-4-6-8-13)21-20(27-18)22-19(24)14-9-10-15(25-2)16(11-14)26-3/h4-11H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJOGTSZVXWIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

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